3-PHENYLHEPTAMETHYLTRISILOXANE

Beschreibung

BenchChem offers high-quality 3-PHENYLHEPTAMETHYLTRISILOXANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-PHENYLHEPTAMETHYLTRISILOXANE including the price, delivery time, and more detailed information at info@benchchem.com.

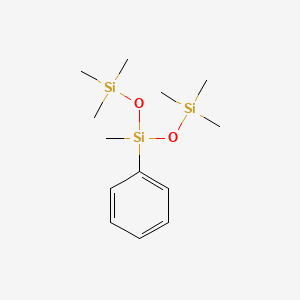

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNATTZRLLOIKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42557-11-9 | |

| Record name | Methylphenylsilanediol homopolymer, SRU, trimethylsilyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50203029 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-44-1 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylheptamethyltrisiloxane: Structure, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-phenylheptamethyltrisiloxane, a versatile organosilicon compound. Moving beyond a simple data sheet, this document delves into the causal relationships between its unique chemical structure and its valuable properties, offering field-proven insights into its synthesis and application. Every protocol and piece of data presented herein is grounded in established scientific principles, ensuring a self-validating and trustworthy resource for professionals in materials science and drug development.

Unveiling the Molecular Architecture: Chemical Structure and Identification

3-Phenylheptamethyltrisiloxane is a linear siloxane consisting of three silicon atoms linked by oxygen atoms. Its defining feature is the presence of a phenyl group and a methyl group attached to the central silicon atom, with trimethylsilyl groups at the termini. This specific arrangement of a bulky, aromatic phenyl group alongside smaller methyl groups on the siloxane backbone is crucial to its distinct physicochemical properties.

The fundamental identifiers for this compound are:

-

IUPAC Name: trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane[1]

-

CAS Number: 546-44-1[1]

-

Molecular Formula: C₁₃H₂₆O₂Si₃[1]

-

Molecular Weight: 298.60 g/mol [1]

-

SMILES: C(C)O(c1ccccc1)O(C)C

-

InChI: 1S/C13H26O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3[1]

The strategic placement of the phenyl group introduces steric hindrance and alters the electronic properties of the siloxane chain, leading to enhanced thermal stability and a higher refractive index compared to its purely methyl-substituted counterparts.

Caption: Chemical structure of 3-phenylheptamethyltrisiloxane.

Physicochemical Properties: A Quantitative Overview

The unique structural attributes of 3-phenylheptamethyltrisiloxane directly translate to a distinct set of physical and chemical properties. These are summarized in the table below, providing a clear reference for experimental design and application development.

| Property | Value | Source(s) |

| Appearance | Transparent liquid | [2] |

| Boiling Point | 270.7 °C at 760 mmHg | [2] |

| Density | 0.92 g/mL | [2] |

| Refractive Index (n20/D) | 1.4468 | [2] |

| Flash Point | 101.7 °C | [2] |

| Viscosity | 2 cSt | [3] |

| Pour Point | -56 °C | [3] |

The high boiling point and flash point are indicative of the compound's excellent thermal stability, a direct consequence of the phenyl group's ability to dissipate thermal energy and the inherent strength of the siloxane backbone. The refractive index is significantly higher than that of non-aromatic siloxanes, making it a valuable component in optical materials.

Synthesis Protocol: A Validated Experimental Approach

The synthesis of 3-phenylheptamethyltrisiloxane can be reliably achieved through the controlled hydrolysis of dichloromethylphenylsilane in the presence of trimethylsilanol. This method offers high yields and purity. The causality behind this experimental choice lies in the reactivity of the silicon-chlorine bonds in dichloromethylphenylsilane towards the hydroxyl group of trimethylsilanol, leading to the formation of the stable siloxane linkage.

Reaction:

2 (CH₃)₃SiOH + Cl₂Si(CH₃)(C₆H₅) → [(CH₃)₃SiO]₂Si(CH₃)(C₆H₅) + 2 HCl

Experimental Protocol:

-

Reagent Preparation:

-

Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

-

Dichloromethylphenylsilane and trimethylsilanol should be of high purity. It is recommended to distill them under reduced pressure before use to remove any residual moisture or impurities.

-

Anhydrous diethyl ether or toluene should be used as the solvent.

-

-

Reaction Setup:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

The flask is charged with a solution of trimethylsilanol (2.0 equivalents) in the chosen anhydrous solvent.

-

A base, such as pyridine or triethylamine (2.2 equivalents), is added to the flask to act as a scavenger for the hydrochloric acid byproduct. This is crucial to drive the reaction to completion and prevent side reactions.

-

-

Reaction Execution:

-

The solution in the flask is cooled to 0 °C in an ice bath.

-

A solution of dichloromethylphenylsilane (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. The slow addition is critical to control the exothermic reaction and prevent the formation of unwanted side products.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours to ensure complete conversion.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the precipitated hydrochloride salt of the base.

-

The filtrate is washed sequentially with dilute hydrochloric acid (to remove any remaining base), saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure 3-phenylheptamethyltrisiloxane.

-

Caption: Experimental workflow for the synthesis of 3-phenylheptamethyltrisiloxane.

Applications in Research and Development: From Materials Science to Pharmaceuticals

The unique combination of properties exhibited by 3-phenylheptamethyltrisiloxane makes it a valuable molecule in several advanced applications.

High Refractive Index Materials

The presence of the phenyl group significantly increases the refractive index of siloxane-based polymers.[4][5] 3-Phenylheptamethyltrisiloxane can be incorporated as a monomer or an additive in the formulation of high refractive index polymers for optical applications such as LED encapsulants, optical adhesives, and coatings for lenses and other optical components.[6] The mechanism behind this is the high molar refractivity of the phenyl group, which enhances the overall refractive index of the material without compromising its transparency and thermal stability.[4]

High-Performance Lubricants

Phenyl-containing silicone fluids, including 3-phenylheptamethyltrisiloxane, exhibit enhanced thermal and oxidative stability compared to their dimethylsiloxane counterparts. This makes them suitable for use as high-performance lubricants in applications where extreme temperatures are encountered. The bulky phenyl groups on the siloxane chain increase the steric hindrance, which in turn restricts the mobility of the polymer chains and enhances their resistance to degradation at high temperatures.

Potential in Drug Development and Pharmaceutical Formulations

While direct applications in drug delivery are still emerging, the properties of 3-phenylheptamethyltrisiloxane suggest several promising avenues for research and development in the pharmaceutical sector.

-

Excipient in Topical and Transdermal Formulations: Polysiloxanes are widely used as excipients in pharmaceutical formulations due to their biocompatibility and inertness.[3] The unique properties of 3-phenylheptamethyltrisiloxane, such as its lipophilicity and good spreading characteristics, could make it a valuable component in topical creams, ointments, and transdermal patches to enhance the solubility and skin permeation of lipophilic drugs.

-

Surface Modification of Drug Carriers: The siloxane backbone can be functionalized to attach to various drug delivery systems, such as nanoparticles or liposomes. The phenyl groups would then provide a hydrophobic surface modification, which could be advantageous for encapsulating and delivering hydrophobic drug molecules.

-

Component in Controlled-Release Systems: The thermal stability and low reactivity of 3-phenylheptamethyltrisiloxane make it a candidate for inclusion in implantable drug delivery devices where long-term stability and predictable release kinetics are crucial.

Caption: Application landscape of 3-phenylheptamethyltrisiloxane.

Conclusion

3-Phenylheptamethyltrisiloxane stands out as a specialty chemical with a unique and valuable set of properties derived directly from its well-defined molecular structure. Its high refractive index, thermal stability, and potential for use in specialized applications, including materials science and pharmaceuticals, make it a compound of significant interest for researchers and developers. The synthetic protocol outlined in this guide provides a reliable pathway to obtaining this molecule, opening the door for further exploration of its capabilities in advanced technologies.

References

-

Gelest, Inc. SILICONE FLUIDS Property Profile Guide. [Link]

-

PubChem. 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane. [Link]

-

ResearchGate. Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. [Link]

-

MDPI. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. [Link]

-

NIH. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. [Link]

-

Science and Education Publishing. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. [Link]

- Google Patents. Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane.

- Google Patents.

-

ACS Publications. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]

-

mediaTUM. Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. [Link]

-

Patsnap Eureka. Method for synthesizing 1,1,1,3,5,5,5-heptamethyl trisiloxane by utilizing hydrogen containing silicone oil low-boiling-point substance. [Link]

-

ResearchGate. Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. [Link]

-

Semantic Scholar. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

-

NIH. Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applications. [Link]

-

PubMed. Nanocomposites of ZnS and poly-(dimethyl)-block-(phenyl)siloxane as a new high-refractive-index polymer media. [Link]

-

Gelest, Inc. Silicon-Based Lubricants. [Link]

-

PubChem. Dichloromethylphenylsilane. [Link]

-

ResearchGate. Synthesis and Studies on the Effect of Phenyl Side – Chain Content on Refractive Index of Polysiloxane Resin. [Link]

-

MDPI. Polysiloxanes in Theranostics and Drug Delivery: A Review. [Link]

- Google Patents.

- Google Patents.

-

Philipps-Universität Marburg. High Refractive Index Polymers by Design. [Link]

-

NIH. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. [Link]

-

PubMed Central. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. [Link]

-

NIH. Controlled Drug Release by the Pore Structure in Polydimethylsiloxane Transdermal Patches. [Link]

-

ResearchGate. (PDF) Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative bearing adamantyl moiety. [Link]

- Google Patents. Polysiloxane lubricant compositions.

-

PubMed. Recent advances in polymeric transdermal drug delivery systems. [Link]

Sources

spectral data of 3-PHENYLHEPTAMETHYLTRISILOXANE (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Phenylheptamethyltrisiloxane

Introduction: Elucidating the Molecular Architecture

3-Phenylheptamethyltrisiloxane is a distinct organosilicon compound characterized by a linear trisiloxane backbone [(Si-O-Si-O-Si)]. Two trimethylsilyl groups cap the ends of this chain, while the central silicon atom is uniquely substituted with both a methyl and a phenyl group. This structure imparts a combination of properties derived from both the flexible, thermally stable siloxane chain and the rigid, aromatic phenyl ring.

As a Senior Application Scientist, my objective is to move beyond simple data reporting. This guide is designed to provide a comprehensive framework for understanding the molecular identity of 3-phenylheptamethyltrisiloxane through a multi-faceted spectroscopic approach. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data acquisition tools, but as methods for probing and confirming the molecule's specific structural features. The causality behind our analytical choices and the interpretation of the resulting data are paramount to ensuring irrefutable structural confirmation.

The following sections will detail the principles, experimental workflows, and expert interpretation of the spectral data, providing researchers and developers with a robust validation system for this compound.

Caption: Molecular structure of 3-Phenylheptamethyltrisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecule's framework.

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like 3-phenylheptamethyltrisiloxane, NMR is invaluable. It allows us to:

-

Confirm the presence and ratio of distinct methyl groups: The two terminal trimethylsilyl [(CH₃)₃Si-] groups are chemically equivalent, but distinct from the single methyl group on the central silicon [-Si(CH₃)(Ph)-]. ¹H NMR should clearly distinguish these and their integration should correspond to an 18:3 (or 6:1) proton ratio.

-

Verify the Phenyl Group: The aromatic protons of the phenyl ring will appear in a characteristic downfield region, and their substitution pattern can be confirmed.

-

Validate the Carbon Backbone: ¹³C NMR provides a count of unique carbon environments, confirming the presence of the different methyl carbons and the carbons of the phenyl ring.

Experimental Protocol: ¹H and ¹³C NMR

The following is a self-validating protocol for acquiring high-quality NMR data for a liquid organosilicon compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-phenylheptamethyltrisiloxane into an NMR tube.

-

Add ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for most siloxanes and has a well-defined residual solvent peak for referencing.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the tube and gently agitate to ensure a homogenous solution.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving the closely spaced signals that can occur in siloxane spectra.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Decoupling simplifies the spectrum by collapsing multiplets into single lines, which is standard for structural confirmation.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[2]

-

Data Presentation & Authoritative Grounding

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Authoritative Comparison |

| -Si(CH ₃)₃ | ~0.1 | Singlet | 18H | Protons on methyl groups attached to silicon are highly shielded and appear far upfield, typically between 0 and 0.5 ppm.[3][4] |

| Ph(CH₃)Si- | ~0.3 | Singlet | 3H | The methyl group on the central silicon is slightly deshielded compared to the terminal ones due to the influence of the adjacent phenyl ring. |

| -C₆H ₅ | 7.2 - 7.6 | Multiplet | 5H | Aromatic protons appear in this characteristic downfield region. The exact pattern depends on the specific electronic environment.[5] |

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale & Authoritative Comparison |

| -Si(C H₃)₃ | ~1.0 | Methyl carbons attached to silicon are highly shielded. |

| Ph(C H₃)Si- | ~ -1.0 | This methyl carbon is also highly shielded, with its exact shift influenced by the phenyl and siloxane attachments. |

| C -Si (ipso) | ~138 | The aromatic carbon directly attached to the silicon (ipso-carbon) is deshielded. |

| Aromatic C -H | 128 - 134 | The remaining aromatic carbons appear in their typical region.[6][7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: The Diagnostic Power of IR for Siloxanes

For 3-phenylheptamethyltrisiloxane, the IR spectrum provides a unique molecular fingerprint. The most diagnostic absorptions we expect to see are:

-

The Si-O-Si Asymmetric Stretch: This is the most prominent feature in any siloxane spectrum, appearing as a very strong and often broad band. Its position can give clues about the chain length and structure.[8]

-

Si-CH₃ Vibrations: A sharp, strong band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group, confirming the presence of methyl-silicon bonds.[8]

-

Phenyl Group Vibrations: The presence of the phenyl group attached to silicon is confirmed by several bands, including C=C stretching in the 1600-1430 cm⁻¹ region and sharp C-H bending bands below 800 cm⁻¹.[8][9]

Caption: A streamlined workflow for ATR-FTIR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the method of choice for liquid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of 3-phenylheptamethyltrisiloxane directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.[10]

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. A baseline correction may be applied to improve the appearance of the final spectrum.

Data Presentation & Authoritative Grounding

Table 3: Characteristic IR Absorption Bands for 3-Phenylheptamethyltrisiloxane

| Frequency (cm⁻¹) | Vibration Type | Intensity | Comments & Authoritative Source |

| ~2960 | C-H stretch (in -CH₃) | Medium | Typical for alkyl groups. |

| ~1430 | Si-C₆H₅ stretch | Medium-Sharp | This band is characteristic of a phenyl group attached to a silicon atom.[8] |

| ~1260 | Si-CH₃ symmetric deformation | Strong, Sharp | This is a highly reliable and easily identifiable band for the Si-CH₃ group.[8] |

| 1130 - 1000 | Si-O-Si asymmetric stretch | Very Strong, Broad | This is the most intense feature in the spectrum. For linear trisiloxanes, this band is often broad and may show some splitting, indicating different vibrational modes of the siloxane backbone.[8][11][12] |

| ~800 | Si-CH₃ rock | Strong | Often appears as a broad, strong band in conjunction with the ~1260 cm⁻¹ peak to confirm methylsilicones. |

| 740 - 700 | Si-C₆H₅ (C-H out-of-plane bend) | Strong | The pattern of bands in this region can help identify the substitution on the phenyl ring.[8] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Expertise & Experience: Decoding Siloxane Fragmentation

When analyzing organosilicon compounds by MS, particularly with a technique like Electron Ionization (EI), we anticipate specific fragmentation behaviors:

-

Molecular Ion (M⁺): Identifying the molecular ion peak is the primary goal, as it confirms the molecular weight of the compound (C₁₃H₂₆O₂Si₃, MW = 298.6 g/mol ).[13]

-

Loss of a Methyl Group (M-15): The cleavage of a Si-CH₃ bond is a very common and energetically favorable fragmentation pathway for methylsilicones, leading to a prominent peak at M-15 (m/z ≈ 283).[14][15]

-

Rearrangements: Siloxanes are known for complex rearrangements, often involving the migration of groups and cleavage of the Si-O backbone, leading to a series of characteristic lower-mass ions.[16]

Caption: A plausible EI fragmentation pathway for the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is typically coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of 3-phenylheptamethyltrisiloxane in a volatile organic solvent like hexane or ethyl acetate (~1 mg/mL).

-

GC-MS Instrument Setup:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the compound from the solvent and any impurities. A temperature program is used to ensure the compound elutes as a sharp peak.

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

-

Ionization and Analysis:

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Data Presentation & Authoritative Grounding

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Ion Identity | Fragmentation Pathway | Significance |

| 298 | [C₁₃H₂₆O₂Si₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| 283 | [M - CH₃]⁺ | Loss of a methyl radical from a silicon atom. | A very common and abundant fragment for methylsiloxanes, often the base peak.[17] |

| 207 | [M - C₆H₅ - H₂]⁺ | Loss of the phenyl group. | Indicates the presence of the Si-Ph bond. |

| 193 | [M - Si(CH₃)₃O]⁺ | Cleavage of a terminal siloxy group. | Shows fragmentation of the siloxane backbone. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. | A characteristic low-mass ion confirming the presence of terminal -Si(CH₃)₃ groups. |

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of 3-phenylheptamethyltrisiloxane is not achieved by a single technique but by the synergistic convergence of evidence from NMR, FT-IR, and MS.

-

NMR establishes the definitive connectivity, confirming the 18:3 ratio of terminal-to-central methyl protons and the presence of the phenyl group on the central silicon atom.

-

FT-IR provides a rapid and unambiguous confirmation of the core functional groups: the powerful Si-O-Si backbone absorption, the characteristic Si-CH₃ deformation, and the vibrations of the Si-C₆H₅ unit.

-

Mass Spectrometry validates the molecular weight through the molecular ion peak and corroborates the structure via predictable fragmentation patterns, such as the characteristic loss of a methyl group.

Together, these self-validating analytical systems provide an irrefutable and comprehensive characterization of the molecule's identity and purity. This guide serves as a technical blueprint for researchers and quality control professionals, grounding the interpretation of spectral data in the fundamental principles of chemical structure and reactivity.

References

-

Gelest, Inc. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. Retrieved from [Link]

-

Protea. Siloxane Measurement in Land-Fill Gas via FTIR. TWIN-TEK (SINGAPORE) PTE LTD. Retrieved from [Link]

-

Jankowska, A., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Polymers (Basel). Retrieved from [Link]

-

Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. ACS Publications. Retrieved from [Link]

-

PubChem. 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. Retrieved from [Link]

-

Hydrophobe.org. Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Retrieved from [Link]

-

Ratiu, I. A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. ¹H-NMR spectrum of the product. Retrieved from [Link]

-

Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated. (2018). Data in Brief. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). Molecules. Retrieved from [Link]

-

NIST. Trisiloxane, octamethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). Retrieved from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 5. PHENYLTRIMETHYLSILANE(768-32-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1,3,5-trioxane(110-88-3) 13C NMR spectrum [chemicalbook.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0320392) [np-mrd.org]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. twintek.com [twintek.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | C13H26O2Si3 | CID 136354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trisiloxane, octamethyl- [webbook.nist.gov]

physical properties of 3-PHENYLHEPTAMETHYLTRISILOXANE

An In-depth Technical Guide to the Physical Properties of 3-PHENYLHEPTAMETHYLTRISILOXANE

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the core physical properties of 3-Phenylheptamethyltrisiloxane (CAS No. 546-44-1). As a unique silicone fluid, its distinct phenyl modification on the trisiloxane backbone imparts properties that are critical for advanced applications, ranging from high-performance materials to specialized formulations in drug development. This document details its molecular structure, optical and thermophysical characteristics, and fluid dynamics. Furthermore, it presents standardized, field-proven methodologies for the precise measurement of these properties, ensuring reproducibility and reliability in research and development settings. The synthesis of accurate data with procedural causality is intended to empower scientists and researchers to leverage the full potential of this versatile organosilicon compound.

Introduction: Understanding the Molecular Architecture and Significance

3-Phenylheptamethyltrisiloxane is a specialized organosilicon compound characterized by a linear trisiloxane backbone [(Si-O)₂] with methyl groups and a single phenyl group attached to the central silicon atom. Its chemical formula is C₁₃H₂₆O₂Si₃.[1][2] This unique molecular structure, which combines the flexibility and low surface energy of a siloxane with the polarizability and thermal stability of a phenyl group, distinguishes it from conventional polydimethylsiloxanes.

The strategic incorporation of the phenyl group significantly alters the material's physical properties, including its refractive index, density, and thermal behavior. These modifications make it a valuable component in applications requiring optical clarity, high thermal stability, or specific solubility characteristics. Understanding these fundamental properties is paramount for its effective application in fields such as advanced functional materials, and as a potential excipient or processing aid in pharmaceutical formulations.[2]

Core Physical Properties of 3-Phenylheptamethyltrisiloxane

The functional utility of 3-Phenylheptamethyltrisiloxane is directly derived from its distinct physical characteristics. This section provides a detailed exploration of its key properties, grounded in verifiable data.

Molecular and Chemical Data

-

Appearance: The compound presents as a clear liquid under standard conditions.[2]

-

Synonyms: It is also known as 1,1,1,3,5,5,5-heptamethyl-3-phenyl-Trisiloxane and Trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane.[1][2]

Optical Properties

-

Refractive Index: The refractive index at 20°C (n20/D) is 1.447.[3] The presence of the phenyl group elevates the refractive index compared to unsubstituted polydimethylsiloxanes. This property is critical in optical applications where light manipulation and clarity are essential, such as in high-refractive-index polymers or optical fluids.[4][5]

Thermophysical Properties

-

Boiling Point: 78°C at a reduced pressure of 0.5 mmHg.[3] The low volatility under vacuum allows for purification via distillation without thermal degradation.

-

Pour Point: -56°C.[3] This very low pour point indicates that the fluid remains in a liquid state across a broad range of temperatures, a crucial feature for applications in extreme thermal environments.

-

Flash Point: 64°C.[3] This value is a key safety parameter for handling and storage, indicating the lowest temperature at which its vapors can ignite.

Fluid Dynamics

-

Specific Gravity: 0.91.[3] This property is essential for formulation calculations and for understanding its behavior in multi-component liquid systems.

-

Viscosity: 2 cSt (centistokes).[3] Its low viscosity signifies excellent flowability and wetting characteristics, which are advantageous in applications requiring good surface coverage and penetration.

Summary of Physical Data

For ease of reference and comparison, the core quantitative properties of 3-Phenylheptamethyltrisiloxane are summarized in the table below.

| Property | Value | Conditions | Source |

| Molecular Weight | 298.60 g/mol | N/A | [1][2] |

| Specific Gravity | 0.91 | @ 25°C | [3] |

| Refractive Index | 1.447 | n20/D | [3] |

| Boiling Point | 78 °C | @ 0.5 mmHg | [3] |

| Pour Point | -56 °C | N/A | [3] |

| Kinematic Viscosity | 2 cSt | @ 25°C | [3] |

| Flash Point | 64 °C | Closed Cup | [3] |

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physical property data hinges on the rigor of the experimental protocols used for their determination. The following section details standardized, self-validating methodologies for measuring the key properties of liquid siloxanes like 3-Phenylheptamethyltrisiloxane.

Determination of Refractive Index

The refractive index is a fundamental optical property. An Abbe refractometer is the standard instrument for this measurement, chosen for its high precision and minimal sample requirement.

Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard reference material with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C).

-

Temperature Control: Set the circulating water bath connected to the refractometer prisms to precisely 20.0 ± 0.1°C. Allow the instrument to thermally equilibrate.

-

Sample Application: Apply 2-3 drops of 3-Phenylheptamethyltrisiloxane onto the clean, dry surface of the lower prism.

-

Measurement: Close the prisms and allow the sample to form a thin, uniform film. Look through the eyepiece and adjust the control knob until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Validation: Perform the measurement in triplicate to ensure consistency. Clean the prisms thoroughly with a suitable solvent (e.g., isopropanol) between measurements.

Determination of Kinematic Viscosity

Kinematic viscosity is determined using a capillary viscometer (e.g., an Ubbelohde type), which measures the time for a fixed volume of fluid to flow under gravity through a capillary. This method is chosen for its accuracy with low-viscosity fluids.

Protocol:

-

Instrument Selection: Choose a capillary viscometer where the flow time will be between 200 and 1000 seconds to minimize timing errors.

-

Temperature Equilibration: Place the viscometer in a constant temperature water bath set to 25.0 ± 0.1°C. Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Sample Loading: Introduce a precise volume of 3-Phenylheptamethyltrisiloxane into the viscometer.

-

Flow Time Measurement: Using suction, draw the liquid up through the capillary into the timing bulb. Release the suction and use a calibrated stopwatch to measure the time it takes for the liquid meniscus to pass between the two etched marks.

-

Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time in seconds.

-

Validation: Repeat the flow measurement at least three times. The results should be within ±0.5% of the average.

References

-

Gelest, Inc. SILICONE FLUIDS Property Profile Guide.

-

PubChem. 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane. National Center for Biotechnology Information.

-

Sigma-Aldrich. 1,1,1,3,5,5,5-Heptamethyltrisiloxane, 97%.

-

Daken Chem. CAS NO.546-44-1 3-Phenyl Heptamethyl Trisiloxane.

-

Gelest, Inc. 3-[HYDROXY(POLYETHYLENEOXY)PROPYL]HEPTAMETHYLTRISILOXANE, 90%.

-

ChemicalBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane.

-

Heptamethyltrisiloxane Physical Properties Overview. What are the physical properties of heptamethyltrisiloxane?.

-

Heptamethyltrisiloxane Properties Explained. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane.

-

Heptamethyltrisiloxane Boiling Point Information. What is the boiling point of heptamethyltrisiloxane?.

-

Chem-Impex International. 1,1,1,3,5,5,5-heptamethyltrisiloxane.

-

Sigma-Aldrich. 1,1,1,3,5,5,5-Heptamethyltrisiloxane 97%.

-

ResearchGate. Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology.

-

PubChem. 1,1,1,3,5,5,5-Heptamethyltrisiloxane.

-

Semantic Scholar. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.

-

ResearchGate. Density, viscosity and vapor pressure of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane, 3-(dimethylsilyloxy) - 1,1,5,5-tetramethyl-3-phenyltrisiloxane and 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane.

-

RefractiveIndex.INFO. Refractive index database.

-

ResearchGate. Viscosity of octamethyltrisiloxane.

-

ACS Publications. High Refractive Index Polymers by Design.

-

MDPI. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications.

-

ResearchGate. Refractive indices of published high refractive index (HRI) and low....

-

ResearchGate. Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane].

-

Google Patents. CN112209957B - Synthesis method of phenyl-tri [ dimethyl siloxane ] silane.

Sources

- 1. 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | C13H26O2Si3 | CID 136354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. gelest.com [gelest.com]

- 4. uni-marburg.de [uni-marburg.de]

- 5. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications [mdpi.com]

A Technical Guide to the Thermal Stability of 3-Phenylheptamethyltrisiloxane

Foreword: The Critical Role of Thermal Stability in Advanced Materials

In the landscape of high-performance materials, the demand for chemical and thermal robustness is paramount. For researchers and professionals in drug development, aerospace, and electronics, materials that maintain their integrity under extreme temperature fluctuations are not just advantageous—they are enabling. Phenyl-substituted siloxanes, a unique class of silicone fluids, have emerged as critical players in these demanding applications. This guide provides an in-depth technical exploration of the thermal stability of a specific short-chain phenyl siloxane, 3-phenylheptamethyltrisiloxane (CAS 546-44-1), offering a foundational understanding for its application and performance evaluation. While direct experimental data for this specific molecule is sparse in public literature, this paper synthesizes established principles from extensive research on closely related phenylmethylsiloxanes to provide an authoritative and scientifically grounded perspective.

The Molecular Architecture: Why Phenyl Groups Matter

The remarkable thermal properties of polysiloxanes originate from the inherent strength of the siloxane backbone (Si-O). The Si-O bond possesses a dissociation energy in the range of 100-120 kcal/mol, significantly higher than the C-C bonds (approx. 83 kcal/mol) that form the backbone of most organic polymers. This fundamental difference bestows upon siloxanes a superior intrinsic thermal stability.[1]

However, the story of thermal stability is not solely written by the backbone. The organic substituents attached to the silicon atoms play a crucial role. In the case of 3-phenylheptamethyltrisiloxane, the molecule consists of a trisiloxane backbone with seven methyl groups and one centrally located phenyl group.

Caption: Molecular structure of 3-phenylheptamethyltrisiloxane.

The introduction of a phenyl group in place of a methyl group significantly enhances the thermal and oxidative stability of the siloxane fluid through two primary mechanisms:[2]

-

Steric Hindrance: The bulky phenyl group physically shields the flexible Si-O-Si backbone, hindering the formation of the cyclic transition state required for the "back-biting" degradation mechanism common in polysiloxanes.[3][4]

-

Increased Oxidative Resistance: The aromatic ring of the phenyl group is less susceptible to oxidative attack at elevated temperatures compared to the methyl group's C-H bonds.[2][5] This makes phenyl-substituted siloxanes particularly suitable for applications in the presence of air.

Characterizing Thermal Stability: Methodologies and Expected Outcomes

The gold standard for evaluating the thermal stability of materials like 3-phenylheptamethyltrisiloxane is Thermogravimetric Analysis (TGA) . This technique provides quantitative data on mass loss as a function of temperature, allowing for the determination of key stability parameters.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, precise amount of the 3-phenylheptamethyltrisiloxane fluid (typically 5-10 mg) is placed into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For oxidative stability studies, the purge gas would be air or a blend of oxygen and nitrogen.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-800°C) at a constant, linear heating rate (e.g., 10°C/min or 20°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass % vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Interpreting the Data

From the TGA data, several key metrics are derived:

-

Onset Temperature (T_onset_): The temperature at which significant thermal degradation begins.

-

T_d5_ and T_d10_: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common industry benchmarks for comparing material stability.

-

Temperature of Maximum Decomposition Rate (T_max_): The peak of the DTG curve, indicating the temperature at which the degradation reaction is fastest.

-

Char Yield / Residual Weight (R_w_): The percentage of mass remaining at the end of the experiment, which can provide insights into the degradation mechanism.[6][7]

For phenyl-substituted siloxanes, TGA analysis in an inert atmosphere typically shows a single-step degradation process.[1] In contrast, analysis in air may reveal a more complex, multi-step degradation profile.[1]

Mechanisms of Thermal Degradation

The thermal decomposition of polysiloxanes is a complex process influenced by temperature, atmosphere, and molecular structure. For a molecule like 3-phenylheptamethyltrisiloxane, degradation in an inert atmosphere is expected to proceed via two primary, often competing, pathways.

Pathway 1: Intramolecular Rearrangement ("Back-Biting")

This is the dominant degradation mechanism for linear siloxanes at high temperatures in an inert environment.[3][8] The process involves the siloxane chain coiling back on itself, allowing a terminal oxygen atom to attack a silicon atom further down the chain. This forms a cyclic transition state that resolves by cleaving the linear backbone and releasing a small, volatile cyclic siloxane. The primary products of polydimethylsiloxane (PDMS) degradation are cyclic oligomers like hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[9][10]

The presence of the central phenyl group in 3-phenylheptamethyltrisiloxane is expected to significantly inhibit this pathway. Its steric bulk restricts the chain flexibility necessary to achieve the required transition state, thereby increasing the temperature at which this degradation mode becomes significant.[2][4]

Pathway 2: Radical-Induced Scission

At higher temperatures, homolytic cleavage of Si-C and C-H bonds can occur, generating free radicals. For phenyl-substituted siloxanes, a key degradation product observed is benzene , formed from the cleavage of the Si-Phenyl bond.[9][10] The remaining silyl radical can then participate in a cascade of rearrangement and cross-linking reactions. Studies on poly(dimethyl diphenyl)siloxane copolymers have shown that benzene is a major volatile product, while cyclic oligomers containing phenyl groups are generally not observed, suggesting the phenyl group is cleaved from the backbone before cyclization occurs.[9]

Caption: Proposed thermal degradation pathways in an inert atmosphere.

Comparative Thermal Stability: Contextualizing Performance

| Compound Type | Onset of Degradation (T_d5_, °C, N₂) | Key Features & Applications |

| Polydimethylsiloxane (PDMS) | ~350 - 450°C | General-purpose silicone fluid; lower thermal stability. |

| 3-Phenylheptamethyltrisiloxane | ~400 - 500°C (Estimated) | Enhanced stability due to phenyl group; suitable for high-temp lubricants, heat transfer. |

| Phenylmethyl Siloxane (Low Phenyl) | Stable up to 200°C (open system) | Good balance of thermal stability and low-temperature fluidity.[11] |

| Phenylmethyl Siloxane (High Phenyl) | Stable up to 250°C (open system) | Excellent high-temperature performance in heat transfer and dielectric applications.[11] |

| Poly(phenyl-substituted siloxanes/silsesquioxanes) | T_d5_ > 280°C (vs. 141°C for HCS precursor) | Complex, cross-linked structures with very high thermal stability and char yield.[6] |

Note: The stability values are approximate and can vary based on purity, molecular weight, and experimental conditions (e.g., heating rate, open vs. closed system). The value for 3-phenylheptamethyltrisiloxane is an expert estimation based on the established structure-property relationships in the literature.

The data clearly shows that the incorporation of phenyl groups dramatically enhances thermal stability. A low phenyl content fluid can increase the stable operating temperature in an open system to 200°C, while high phenyl content fluids can push this to 250°C and beyond.[11] In closed, oxygen-free systems, polyphenylmethylsiloxanes can be stable for thousands of hours at 250°C.[2] Given its structure, 3-phenylheptamethyltrisiloxane is expected to exhibit thermal stability superior to standard PDMS and comparable to other low-to-moderate phenyl content siloxanes.

Conclusion: A High-Performance Fluid for Demanding Environments

3-Phenylheptamethyltrisiloxane stands as a testament to the power of molecular engineering in creating high-performance materials. Its thermal stability is a direct consequence of the strong siloxane backbone, significantly enhanced by the steric and electronic contributions of its phenyl substituent. This guide has outlined the fundamental principles governing its stability, the analytical methods for its characterization, and the likely mechanisms of its degradation at elevated temperatures.

For researchers and drug development professionals, understanding these core principles is crucial for selecting and qualifying materials for use in applications where thermal integrity is non-negotiable. Based on the extensive data from related compounds, 3-phenylheptamethyltrisiloxane can be confidently classified as a thermally robust fluid, offering a significant performance advantage over non-substituted silicones for high-temperature applications.

References

- Methyl Phenyl Silicone Fluid. (n.d.).

- Phenyl Based Silicone Fluids. (n.d.). Clearco Products Co., Inc.

- Phenyl Silicone Fluids for High Temperature & Vacuum Applic

- Thermal Silicone Fluids. (n.d.). Gelest Technical Library.

- Phenyl silicone fluid, Phenyl Silicone Manufacturer. (n.d.).

- Liu, Y., Li, Z., Wang, S., & Zhang, J. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 1006.

- Camino, G., Lomakin, S. M., & Lazzari, M. (2001). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers.

- Liu, Y., Li, Z., Wang, S., & Zhang, J. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction.

- Macfarlane, I. G. (1975). The Thermal Decomposition of Some Polysiloxanes. University of Glasgow.

- Zhang, X., et al. (2023). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. RSC Advances, 13(19), 12845-12853.

- Zábranský, M., Růžička Jr, V., & Domalski, E. S. (2010). Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II.

- Shalygin, A. S., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5178.

- Liu, Y., Li, Z., Wang, S., & Zhang, J. (2018).

- Grassie, N., & Macfarlane, I. G. (1980). The thermal degradation of polysiloxanes—Part 4: Poly(dimethyl/diphenyl siloxane).

- Zábranský, M., Růžička Jr, V., & Domalski, E. S. (2002). Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement I.

- Xu, S., et al. (2021). Response to Comment on “Screening New Persistent and Bioaccumulative Organics in China's Inventory of Industrial Chemicals”: A Call for Further Environmental Research on Organosilicons Produced in China. Environmental Science & Technology, 55(22), 14945-14947.

- Wang, Y., et al. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. Gels, 10(1), 45.

- Zábranský, M., Růžička Jr, V., & Domalski, E. S. (2010). Heat Capacity of Liquids - Critical Review and Recommended Values. Scribd.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11029, 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane.

- Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.

- Pergal, M. V., et al. (2017).

- Pergal, M. V., et al. (2017).

- Liu, Y., et al. (2018). Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material.

Sources

- 1. gelest.com [gelest.com]

- 2. Thermal Silicone Fluids - Gelest [technical.gelest.com]

- 3. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl Phenyl Silicone Fluid - GW United Silicones [gwunitedsilicones.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]

- 11. phenyl Based Silicone Fluids [clearcoproducts.com]

An In-depth Technical Guide to the Solubility of 3-Phenylheptamethyltrisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solvent Landscape for Phenyl-Substituted Siloxanes

3-Phenylheptamethyltrisiloxane, a unique organosilicon compound, stands at the intersection of the flexibility of a siloxane backbone and the rigidity and hydrophobicity of a phenyl group. This distinct molecular architecture dictates its interaction with its environment, most critically, its solubility in organic solvents. Understanding and predicting this solubility is paramount for its application in diverse fields, from advanced materials to pharmaceutical formulations where it can act as a lubricant, a carrier, or a surface-modifying agent. This guide provides a comprehensive exploration of the solubility of 3-phenylheptamethyltrisiloxane, offering both theoretical underpinnings and practical methodologies for the modern researcher.

The Molecular Profile of 3-Phenylheptamethyltrisiloxane: A Prelude to its Solubility Behavior

To comprehend the solubility of 3-phenylheptamethyltrisiloxane, we must first dissect its molecular structure. The molecule consists of a short, flexible trisiloxane chain (-Si-O-Si-O-Si-) capped with methyl groups, with a phenyl group attached to the central silicon atom.

Key Structural Features Influencing Solubility:

-

Siloxane Backbone: The Si-O-Si bonds are highly flexible and have low rotational energy barriers, contributing to the liquid nature of the compound at room temperature. The backbone itself has a degree of polarity due to the electronegativity difference between silicon and oxygen.

-

Methyl Groups: The seven methyl groups (-CH3) are nonpolar and contribute to the overall lipophilicity of the molecule, favoring interactions with nonpolar solvents.

-

Phenyl Group: The phenyl group (-C6H5) is a bulky, nonpolar, and hydrophobic substituent. Its presence significantly influences the molecule's polarity and steric hindrance, enhancing its affinity for aromatic and other nonpolar organic solvents.

These features collectively create a molecule with a predominantly nonpolar character, which is a primary determinant of its solubility.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

While empirical testing remains the gold standard, theoretical models can provide valuable predictive insights into solubility, saving time and resources. The Hansen Solubility Parameters (HSP) offer a powerful framework for this purpose.[1][2] The core principle of HSP is "like dissolves like," quantified by assigning three parameters to both the solute (3-phenylheptamethyltrisiloxane) and the solvent:

-

δd (Dispersion): Represents the energy from van der Waals forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Determining Hansen Solubility Parameters

The HSP for a substance are typically determined experimentally.[1] The process involves testing the solubility of the solute in a range of solvents with known HSP values. The solvents are classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute). A sphere is then computationally fitted in the Hansen space to enclose all the "good" solvents, with the center of the sphere representing the HSP of the solute.

Qualitative Solubility Profile of 3-Phenylheptamethyltrisiloxane

Table 1: Predicted Qualitative Solubility of 3-Phenylheptamethyltrisiloxane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene, Xylene | High | The nonpolar nature of both the siloxane and the hydrocarbon solvents leads to favorable van der Waals interactions. The presence of the phenyl group in 3-phenylheptamethyltrisiloxane particularly enhances solubility in aromatic hydrocarbons like toluene and xylene. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively nonpolar and can effectively solvate the nonpolar regions of the siloxane molecule. |

| Esters | Ethyl acetate, Butyl acetate | Moderate to High | Esters have moderate polarity and can interact favorably with the siloxane backbone. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | Ketones are more polar than hydrocarbons and ethers, but can still offer good solubility due to their ability to engage in dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Short-chain alcohols are polar and capable of hydrogen bonding, which is not a primary interaction mode for the non-hydrogen-bonding 3-phenylheptamethyltrisiloxane. Solubility is expected to increase with the alkyl chain length of the alcohol due to increasing nonpolar character. Some phenyl-modified silicones show good solubility in ethanol.[3] |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and dispersibility to effectively solvate the siloxane. |

| Water | Very Low (Immiscible) | The hydrophobic nature of the methyl and phenyl groups leads to very poor interaction with the highly polar and hydrogen-bonding water molecules. Safety data for similar compounds confirms insolubility in water.[4][5] |

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is essential. The following section outlines a robust protocol for this purpose.

Materials and Equipment

-

3-Phenylheptamethyltrisiloxane (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)

-

Volumetric flasks and pipettes

-

Syringes and filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of 3-phenylheptamethyltrisiloxane.

Caption: Experimental workflow for determining the solubility of 3-phenylheptamethyltrisiloxane.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-phenylheptamethyltrisiloxane to a known volume of each test solvent in a sealed vial. The goal is to create a supersaturated solution.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved 3-phenylheptamethyltrisiloxane.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated GC-MS or GC-FID method to determine the concentration of 3-phenylheptamethyltrisiloxane.

-

-

Data Interpretation:

-

The concentration determined in the analysis represents the solubility of 3-phenylheptamethyltrisiloxane in that specific solvent at the tested temperature.

-

Practical Implications for Researchers and Drug Development Professionals

A thorough understanding of the solubility of 3-phenylheptamethyltrisiloxane is crucial for its effective utilization in various applications:

-

Formulation Development: In the pharmaceutical and cosmetic industries, it can be used as a non-greasy emollient, a carrier for active ingredients, or a dispersing agent.[3][6] Knowing its solubility in different solvents is key to developing stable and aesthetically pleasing formulations. For instance, its solubility in ethanol is a significant advantage for creating sprayable products.[3]

-

Surface Modification: Its ability to dissolve in various organic solvents allows for its application as a coating to modify the surface properties of materials, imparting hydrophobicity and lubricity.

-

Reaction Medium: In chemical synthesis, it can potentially serve as a non-reactive, high-temperature solvent for certain reactions.

-

Cleaning and Extraction: Its solvent properties can be exploited for cleaning sensitive surfaces or for extracting specific compounds.

Conclusion: A Guide to Informed Solvent Selection

While a definitive, universal chart of the solubility of 3-phenylheptamethyltrisiloxane remains to be exhaustively compiled, this guide provides a robust framework for researchers to approach solvent selection with a strong theoretical and practical foundation. The principles of "like dissolves like," supported by the predictive power of Hansen Solubility Parameters, offer a rational starting point. When precision is paramount, the detailed experimental protocol outlined herein empowers researchers to determine the exact solubility data required for their specific applications. As the use of phenyl-substituted siloxanes continues to expand, a nuanced understanding of their solubility will undoubtedly be a key driver of innovation.

References

-

Guenthner, A. J., Lamison, K. R., Lubin, L. M., Haddad, T. S., & Mabry, J. M. (2012). Hansen Solubility Parameters for Octahedral Oligomeric Silsesquioxanes. Industrial & Engineering Chemistry Research, 51(4), 1845–1854. [Link]

-

Park, K., & Riffle, J. S. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction. Macromolecules, 45(4), 1937–1947. [Link]

-

Faasen, D. P., Jarray, A., & Zandvliet, H. J. W. (2020). Hansen solubility parameters obtained via molecular dynamics simulations as a route to predict siloxane surfactant adsorption. Journal of Colloid and Interface Science, 575, 223–231. [Link]

-

Gelest, Inc. (n.d.). 3-[hydroxy(polyethyleneoxy)propyl]- heptamethyltrisiloxane, 90% Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 3-(n-PROPYL)HEPTAMETHYLTRISILOXANE Safety Data Sheet. Retrieved from [Link]

-

The New Cosmetic Ingredient: Heptamethyltrisiloxane. (n.d.). Retrieved from [Link]

-

Iota Silicone Oil. (n.d.). Phenyl Methyl silicone oil IOTA 556 (Phenyl Trimethicone, Cosmetic grade fluid). Retrieved from [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. research.utwente.nl [research.utwente.nl]

- 3. Phenyl Methyl silicone oil IOTA 556 (Phenyl Trimethicone, Cosmetic grade fluid)-Iota [siliconeoil.net]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. The New Cosmetic Ingredient: Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

An In-depth Technical Guide to 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane: Properties, Synthesis, and Applications for Researchers

This guide provides a comprehensive technical overview of 1,1,1,3,5,5,5-heptamethyl-3-phenyltrisiloxane, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and its current and potential applications, with a focus on its relevance in scientific research.

Compound Identification and Synonyms

1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane is a distinct molecule within the broader class of phenyl-substituted siloxanes. Its unique structure, featuring a central silicon atom bonded to both a phenyl group and two trimethylsiloxy groups, imparts a combination of properties from both aromatic and silicone chemistries.

Systematic Name: 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane

CAS Number: 546-44-1[1]

Molecular Formula: C₁₃H₂₆O₂Si₃[1]

Molecular Weight: 298.60 g/mol [1]

A variety of synonyms and trade names are used to identify this compound in commercial and academic literature. Understanding these is crucial for a comprehensive literature search.

Table 1: Synonyms and Identifiers

| Type | Identifier | Source |

| IUPAC Name | trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane | PubChem[2] |

| Common Synonyms | 3-Phenylheptamethyltrisiloxane | Daken Chem[3] |

| Phenylheptamethyltrisiloxane | Daken Chem[3] | |

| Phenyltris(trimethylsiloxy)silane | CymitQuimica[4] | |

| Tris(trimethylsiloxy)phenylsilane | Gelest, Inc.[3] | |

| Phenyl Trimethicone | Gelest, Inc.[3] | |

| Trade Names | Baysilon PD 5 | CymitQuimica[4] |

| Dow Corning 556 | CymitQuimica[4] | |

| Silicone DC 556 | CymitQuimica[4] |

Physicochemical and Thermochemical Properties

The physical and chemical characteristics of 1,1,1,3,5,5,5-heptamethyl-3-phenyltrisiloxane are a direct result of its molecular structure. The siloxane backbone provides flexibility and thermal stability, while the phenyl group enhances its refractive index and compatibility with organic materials.[4][5]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |

| Boiling Point | 264-266 °C | Gelest, Inc.[6] |

| Density | 0.924 g/mL | Gelest, Inc.[6] |

| Refractive Index @ 20°C | 1.4368 | Gelest, Inc.[6] |

| Flash Point | 127 °C | Gelest, Inc.[6] |

| Melting Point | -102 °C | Gelest, Inc.[6] |

| Viscosity @ 25°C | 20 cSt | Gelest, Inc.[6] |

| Surface Tension | 27.2 mN/m | Gelest, Inc.[6] |

Thermochemical Data:

A study by Dzhafarov, Kuliev, et al. (1984) investigated the thermochemical properties of this compound.[7]

-

Constant Pressure Heat Capacity of Liquid (Cp,liquid): 519.6 J/mol*K at 298.15 K[7]

-

Entropy of Liquid at Standard Conditions (S°liquid): 620.8 J/mol*K[7]

Synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane

While specific industrial synthesis routes for 1,1,1,3,5,5,5-heptamethyl-3-phenyltrisiloxane can be proprietary, a common laboratory-scale approach for analogous trisiloxanes involves the reaction of a dichlorosilane with a silanol. For the target compound, this would involve the reaction of dichloromethylphenylsilane with trimethylsilanol.

A general procedure for a similar compound, 1,1,1,3,5,5,5-heptamethyltrisiloxane, is the reaction of dichloromethylsilane with trimethylsilanol in the presence of a base like pyridine to neutralize the HCl byproduct.[8] By analogy, the synthesis of the phenyl-substituted derivative would proceed as follows:

Proposed Synthesis Reaction:

Caption: Proposed synthesis of 1,1,1,3,5,5,5-heptamethyl-3-phenyltrisiloxane.

Experimental Protocol (Adapted from a similar synthesis):

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, a solution of trimethylsilanol and a base (e.g., pyridine) in an appropriate solvent (e.g., hexane) is prepared.

-

Addition of Dichloromethylphenylsilane: A solution of dichloromethylphenylsilane in the same solvent is added dropwise to the trimethylsilanol solution at a controlled temperature.

-

Reaction: The reaction mixture is stirred for a specified period to ensure complete reaction.

-

Workup: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then washed with water to remove any remaining impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the phenyl protons.

-

Trimethylsilyl Protons: A sharp singlet corresponding to the 18 equivalent protons of the two trimethylsilyl groups.

-

Methyl Proton on Central Silicon: A singlet for the 3 protons of the methyl group attached to the central silicon atom.

-

Phenyl Protons: A multiplet in the aromatic region corresponding to the 5 protons of the phenyl group.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

-

Trimethylsilyl Carbons: A signal for the six equivalent methyl carbons of the two trimethylsilyl groups.

-

Methyl Carbon on Central Silicon: A signal for the methyl carbon attached to the central silicon.

-

Phenyl Carbons: Due to symmetry, four signals are expected for the phenyl group carbons: one for the ipso-carbon (attached to silicon), two for the ortho- and meta-carbons, and one for the para-carbon.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of the non-phenylated analog, 1,1,1,3,5,5,5-heptamethyltrisiloxane, is available from the NIST Chemistry WebBook and can provide some insight into the expected vibrational modes of the siloxane backbone.[12] For the phenyl-substituted compound, additional characteristic bands for the phenyl group would be expected.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3070-3030 | C-H stretch (aromatic) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1600, 1480 | C=C stretch (aromatic ring) |

| ~1260 | Si-CH₃ deformation |

| ~1090-1020 | Si-O-Si asymmetric stretch |

| ~740-700 | C-H out-of-plane bend (monosubstituted benzene) |

Applications in Research and Drug Development

While specific applications of 1,1,1,3,5,5,5-heptamethyl-3-phenyltrisiloxane in drug development are not extensively documented in publicly available literature, the unique properties of phenyl-substituted siloxanes suggest several potential areas of use.

As a Versatile Chemical Intermediate

This compound can serve as a valuable intermediate in organic synthesis. The siloxane structure can be functionalized to introduce other reactive groups, making it a building block for more complex molecules. Phenyl-substituted siloxanes are used in the synthesis of high-performance polymers and materials with high thermal stability and refractive indices.[13][14]

Potential in Drug Delivery Systems

The broader class of polysiloxanes is well-established in pharmaceutical applications, including drug delivery.[15][16] The presence of a phenyl group in 1,1,1,3,5,5,5-heptamethyl-3-phenyltrisiloxane can modify the solubility and release characteristics of drugs. Phenyl silicone systems have been explored for creating multi-layered devices to control drug release rates.[17] Its hydrophobic nature, imparted by the trimethylsiloxy groups, could be beneficial in formulating delivery systems for poorly water-soluble drugs.[4]

Caption: Conceptual workflow of a phenyl-siloxane based drug delivery system.

Role in Drug Formulation and as an Excipient

Polysiloxanes are widely used as excipients in pharmaceutical formulations.[18] They can function as lubricants, adhesives, and agents to control the release of active pharmaceutical ingredients. The phenyl group in 1,1,1,3,5,5,5-heptamethyl-3-phenyltrisiloxane could enhance its compatibility with certain active pharmaceutical ingredients, potentially improving formulation stability and performance. Its properties make it suitable for use in topical formulations, where it can provide a smooth, non-greasy feel.

Safety and Handling